Phenolphthalexon
Overview
Description
Phenolphthalexon is a chemical compound that is widely used as an acid-base indicator in various chemical reactions It is known for its distinct color change properties, turning colorless in acidic solutions and pink in basic solutions
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenolphthalexon is synthesized through the condensation reaction of phenol and phthalic anhydride in the presence of a strong acid catalyst such as sulfuric acid or zinc chloride. The reaction involves heating the reactants to a high temperature, typically around 150-200°C, to facilitate the formation of the this compound compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity of the final product. The product is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Phenolphthalexon undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in reduction reactions, usually under mild conditions.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents, and the reactions are conducted under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can produce hydroquinones.
Scientific Research Applications
Phenolphthalexon has a wide range of applications in scientific research, including:
Chemistry: It is extensively used as an acid-base indicator in titration experiments to determine the endpoint of the reaction.
Biology: this compound is used in various biological assays to monitor pH changes in biological systems.
Medicine: Although its use as a laxative has been discontinued due to safety concerns, this compound is still studied for its potential therapeutic applications.
Industry: It is used in the manufacturing of dyes, pigments, and other chemical products.
Mechanism of Action
Phenolphthalexon exerts its effects through its ability to change color in response to pH changes. The mechanism involves the ionization of the this compound molecule, which leads to a structural change that results in a color change. In acidic solutions, the molecule remains in its non-ionized form, which is colorless. In basic solutions, the molecule loses protons and forms a pink-colored ionized species.
Comparison with Similar Compounds
Phenolphthalexon is similar to other phthalein dyes such as phenolphthalein and thymolphthalein. it is unique in its specific color change properties and its applications as an acid-base indicator. Other similar compounds include:
Phenolphthalein: Used as an acid-base indicator with a color change from colorless to pink.
Thymolphthalein: Another phthalein dye used as an indicator with a color change from colorless to blue.
This compound stands out due to its distinct color change range and its versatility in various scientific applications.
Properties
IUPAC Name |
2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxyphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxyphenyl]methyl-(carboxymethyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2O12/c33-23-7-5-19(9-17(23)11-31(13-25(35)36)14-26(37)38)30(22-4-2-1-3-21(22)29(43)44-30)20-6-8-24(34)18(10-20)12-32(15-27(39)40)16-28(41)42/h1-10,33-34H,11-16H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKMTHBQSIKVAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC(=C(C=C3)O)CN(CC(=O)O)CC(=O)O)C4=CC(=C(C=C4)O)CN(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
62698-58-2 (tetra-hydrochloride salt) | |
Record name | Phenolphthalexon | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025296542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20897393 | |
Record name | Phenolphthalexon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20897393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25296-54-2 | |
Record name | N,N′-[(3-Oxo-1(3H)-isobenzofuranylidene)bis[(6-hydroxy-3,1-phenylene)methylene]]bis[N-(carboxymethyl)glycine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25296-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenolphthalexon | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025296542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenolphthalexon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20897393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-[(3-oxo-1(3H)-isobenzofuranylidene)bis[(6-hydroxy-3,1-phenylene)methylene]]bis[N-(carboxymethyl)glycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.527 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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